molecular formula C17H18ClN3O4S B2495559 N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide CAS No. 70452-43-6

N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide

Cat. No. B2495559
CAS RN: 70452-43-6
M. Wt: 395.86
InChI Key: HYSFLYVBZVURKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide involves reacting specific chlorophenyl and trimethoxybenzoyl derivatives with hydrazine or hydrazine derivatives. For example, Ramadan (2019) describes the preparation of N-(3-Chlorophenyl)hydrazinecarbothioamide through the reaction of 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, which could provide a basis for understanding the synthesis of the target compound (Ramadan, 2019).

Molecular Structure Analysis

The molecular structure and behavior of similar compounds have been extensively studied, providing insights into their electronic configurations, atomic charges, and potential fragmentation pathways using tools like Chem3D Pro. The nitrogen rule and mass spectrometry play significant roles in predicting molecular ions and their fragmentation patterns, as detailed in the work by Ramadan (2019) (Ramadan, 2019).

Chemical Reactions and Properties

Compounds within this class exhibit various chemical behaviors, including reactions with aromatic aldehydes and potential for forming derivatives with significant yields, as described in the synthesis processes involving condensation reactions and characterization by spectroscopic methods (Ramadan, 2019).

Physical Properties Analysis

The solubility, melting points, and other physical properties of related compounds have been explored in studies, such as the work by Shakeel et al. (2014), which focused on the solubility of an isoniazid analogue in various solvents, indicating the importance of solvent choice in the solubility and potentially the physical properties of such compounds (Shakeel, Bhat, & Haq, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological systems, of compounds related to N-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide have been a subject of research. For example, the antioxidant activities of hydrazinecarbothioamides and their derivatives highlight the chemical versatility and potential biological relevance of these compounds, as discussed by Barbuceanu et al. (2014) (Barbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).

Scientific Research Applications

Synthesis and Characterization

N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide and its derivatives have been extensively studied for their synthesis methods and the characterization of their chemical properties. For instance, Ramadan (2019) explored the synthesis and mass spectrometry of various arylidene-hydrazinyl-thiazolines and their precursors, providing insights into their spectroscopic characteristics and molecular modeling (Ramadan, 2019). Additionally, Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity, demonstrating their potential utility in medicinal chemistry (Bărbuceanu et al., 2014).

Biological Activities and Therapeutic Potentials

The compound and its derivatives have shown promising biological activities. For instance, Arulnathan et al. (2020) investigated the anticancer properties of a similar compound, specifically its role in activating intrinsic apoptosis and cell cycle arrest in breast cancer cell lines (Arulnathan et al., 2020). Additionally, Kumari et al. (2017) studied its use as a corrosion inhibitor, indicating its potential in industrial applications (Kumari et al., 2017).

Analytical and Sensing Applications

The compound has also been utilized in analytical chemistry. Suh et al. (2022) developed a hydrazine-carbothioamide-based fluorescent probe for the detection of Zn2+, highlighting its application in environmental and biological monitoring (Suh et al., 2022).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-23-13-8-10(9-14(24-2)15(13)25-3)16(22)20-21-17(26)19-12-6-4-11(18)5-7-12/h4-9H,1-3H3,(H,20,22)(H2,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSFLYVBZVURKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide

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